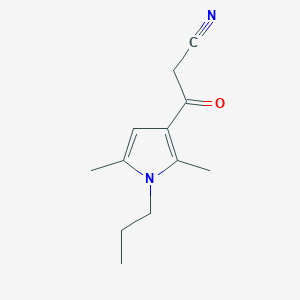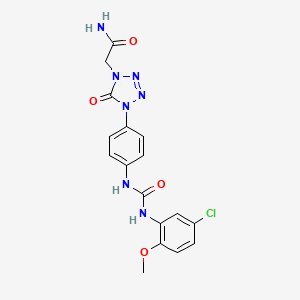
N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” is a complex organic compound. It contains a cyclopropylmethyl group, which is a structure derived from cyclopropane . The compound also includes a 1,3,4-thiadiazol-2-amine moiety, which is a type of heterocyclic compound containing nitrogen and sulfur atoms.
Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” would likely be complex due to the presence of multiple functional groups. The cyclopropylmethyl group is a three-membered ring structure, which can introduce strain into the molecule . The 1,3,4-thiadiazol-2-amine moiety is a five-membered ring containing three nitrogen atoms and one sulfur atom, which can participate in various types of chemical bonding and interactions.
Chemical Reactions Analysis
The chemical reactivity of “N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” would likely be influenced by the presence of the cyclopropylmethyl and 1,3,4-thiadiazol-2-amine groups. For instance, cyclopropylmethyl groups can undergo ring-opening reactions, leading to the formation of new carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” would be influenced by its molecular structure. For example, the presence of the cyclopropylmethyl group could influence its hydrophobicity, while the 1,3,4-thiadiazol-2-amine moiety could contribute to its ability to form hydrogen bonds .
Applications De Recherche Scientifique
Opioid Receptor Binding and Signaling
This compound has been studied for its potential to bind to opioid receptors, which are critical in pain management. Variations in the N-substituent of morphine-like molecules, including N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine , can lead to improved affinity and selectivity at the µ opioid peptide (MOP) receptor . This has implications for the development of new analgesics with potentially fewer side effects.
Antinociceptive Activity
In relation to its opioid receptor activity, this compound has been evaluated for its antinociceptive efficacy. It has shown promise in stimulating G protein coupling and intracellular calcium release through the MOP receptor, which is indicative of its potential as a pain reliever .
Structural Activity Relationships
The structural variations at the N-17 position of the morphinan skeleton, which includes N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine , have been instrumental in understanding ligand-receptor interactions. This research provides valuable insights into the molecular mode of action and signaling pathways, which is crucial for the design of targeted therapeutics .
Development of Therapeutic Agents
The study of this compound contributes to the broader field of medicinal chemistry, where it serves as a research probe to discover new therapeutic agents. Its structural features are analyzed to understand how they affect biological properties and efficacy .
Chemical Engineering
In the realm of chemical engineering, N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity and stability under various conditions are of particular interest for developing industrial processes .
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of this compound is vital for determining its suitability as a drug. Studies focus on how it is absorbed, distributed, metabolized, and excreted in the body, which affects its overall therapeutic potential .
Drug Design and Optimization
The compound’s role in drug design is significant. By understanding its interaction with biological targets, researchers can optimize its structure to enhance its performance as a drug, increasing its potency, reducing toxicity, and improving its pharmacological profile .
Comparative Studies
Finally, N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine is used in comparative studies with other similar compounds. These studies help in identifying the most promising candidates for further development based on their biological activities and therapeutic indices .
Mécanisme D'action
Pharmacokinetics
These properties greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Safety and Hazards
The safety and hazards associated with “N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. For example, cyclopropylmethyl bromide, a related compound, is considered hazardous and can cause skin and eye irritation .
Orientations Futures
The future directions for research on “N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-2-5(1)3-7-6-9-8-4-10-6/h4-5H,1-3H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEKEDFHQHXLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979025.png)


![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2979029.png)
![1-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2979030.png)
![2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2979031.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2979032.png)
![4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide](/img/structure/B2979036.png)
![N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2979037.png)
![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)


![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2979042.png)
![3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979047.png)